molecular formula C16H12F2N4OS B6427872 1-(2,6-difluorophenyl)-3-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}urea CAS No. 2034498-63-8

1-(2,6-difluorophenyl)-3-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}urea

Cat. No.: B6427872
CAS No.: 2034498-63-8
M. Wt: 346.4 g/mol
InChI Key: TUIIQZDXTDQAFX-UHFFFAOYSA-N
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Description

1-(2,6-difluorophenyl)-3-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}urea is a synthetic organic compound characterized by the presence of a difluorophenyl group, a thiophenyl group, and a pyrazinyl group linked through a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-difluorophenyl)-3-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}urea typically involves the following steps:

  • Formation of the Pyrazinyl Intermediate: : The synthesis begins with the preparation of the pyrazinyl intermediate. This can be achieved through the reaction of 3-bromopyrazine with thiophene-3-boronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, under Suzuki coupling conditions.

  • Introduction of the Difluorophenyl Group: : The next step involves the introduction of the difluorophenyl group. This can be accomplished by reacting 2,6-difluoroaniline with the pyrazinyl intermediate in the presence of a coupling agent, such as N,N’-diisopropylcarbodiimide (DIC), to form the desired urea

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[(3-thiophen-3-ylpyrazin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N4OS/c17-11-2-1-3-12(18)15(11)22-16(23)21-8-13-14(20-6-5-19-13)10-4-7-24-9-10/h1-7,9H,8H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIIQZDXTDQAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NCC2=NC=CN=C2C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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